rac-cis-N-Desmethyl Sertraline Hydrochloride
描述
Historical Background and Discovery
The discovery of (1S,4S)-N-Desmethyl Sertraline Hydrochloride is intrinsically linked to the development and metabolism research of sertraline. Sertraline was initially developed by Pfizer in the 1970s and received FDA approval for the treatment of major depressive disorder in 1991. During the clinical development phase and subsequent post-marketing studies, researchers identified N-demethylation as the primary metabolic pathway of sertraline, resulting in the formation of desmethylsertraline.
The specific identification and isolation of the (1S,4S) stereoisomer emerged from advanced metabolic profiling techniques and growing recognition of the importance of stereochemistry in drug metabolism and efficacy. As analytical technologies improved through the 1990s and early 2000s, researchers gained the capability to distinguish between different stereoisomers of drug metabolites, leading to the characterization of specific isomers like (1S,4S)-N-Desmethyl Sertraline Hydrochloride.
The evolution of chiral separation techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, played a crucial role in isolating and characterizing this specific stereoisomer. These advancements allowed researchers to move beyond simple identification of metabolites to more nuanced understanding of how stereochemical configurations influence pharmacological properties and metabolic fates.
Recognition of stereochemistry's importance in pharmacology has been a gradual paradigm shift, with significant acceleration following the thalidomide tragedy of the 1950s and 1960s. This shift has driven research toward understanding not just the presence of metabolites like desmethylsertraline, but the specific properties and activities of individual stereoisomers such as (1S,4S)-N-Desmethyl Sertraline Hydrochloride. This historical progression reflects the pharmaceutical industry's increasing commitment to comprehensive characterization of drug metabolites and their potential contributions to therapeutic outcomes.
Significance in Pharmacological Research
(1S,4S)-N-Desmethyl Sertraline Hydrochloride holds substantial significance in pharmacological research as it provides insights into structure-activity relationships and the impact of stereochemistry on drug efficacy and safety profiles. Understanding this specific stereoisomer's properties contributes to the broader knowledge of how subtle structural differences can profoundly affect a compound's interaction with biological systems.
Research has established that desmethylsertraline generally exhibits a pharmacological profile distinct from its parent compound. While sertraline functions primarily as a selective serotonin reuptake inhibitor with high potency (Ki = 3 nM), desmethylsertraline demonstrates a more balanced activity across multiple monoamine transporters, functioning as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This balanced activity, despite lower potency at the serotonin transporter, suggests potential unique therapeutic applications that may differ from those of sertraline.
Table 2: Comparative Binding Affinities to Monoamine Transporters
Despite its pharmacological activity in vitro, in vivo studies suggest limited contribution of desmethylsertraline to the therapeutic effects of sertraline. Research indicates that desmethylsertraline does not produce measurable changes in brain activity despite achieving blood levels nearly 20-fold higher than the EC50 of sertraline. This discrepancy between in vitro activity and in vivo effects highlights the importance of considering factors beyond simple binding affinities, including blood-brain barrier penetration, protein binding, and tissue distribution.
The specific pharmacological properties of the (1S,4S) isomer compared to other stereoisomers of desmethylsertraline represent an active area of research. Understanding these properties may provide valuable insights into the structure-activity relationships governing monoamine transporter binding and inhibition, potentially informing future drug development efforts aimed at creating more selective or balanced antidepressant medications with improved efficacy or reduced side effects.
Relationship to Parent Compound Sertraline
(1S,4S)-N-Desmethyl Sertraline Hydrochloride is formed through the N-demethylation of sertraline, which constitutes the principal initial pathway in sertraline metabolism. This metabolic transformation involves the removal of a methyl group from the secondary amine of sertraline, resulting in the formation of a primary amine in desmethylsertraline.
The N-demethylation of sertraline is mediated by multiple cytochrome P450 enzymes, with studies indicating significant contributions from several isoforms. Research has identified CYP2B6 as making the greatest contribution to this metabolic process, with additional involvement from CYP2C19, CYP2C9, CYP3A4, and CYP2D6. This multi-enzyme involvement in sertraline metabolism has important implications for potential drug-drug interactions and individual variability in response to sertraline therapy.
Table 3: Comparative Pharmacokinetic Properties
The pharmacokinetic profile of desmethylsertraline differs markedly from that of sertraline, with a significantly longer half-life (62-104 hours compared to 24-32 hours for sertraline). This extended presence in the body results in higher steady-state concentrations of desmethylsertraline relative to sertraline during chronic administration. Despite these higher concentrations, the approximately 25-fold lower potency at the serotonin transporter suggests that desmethylsertraline's contribution to the therapeutic effects may be limited.
The specific stereochemical outcome of the N-demethylation process, resulting in the (1S,4S) configuration, is determined by the stereochemistry of the parent sertraline molecule and the stereoselective nature of the enzymes involved. Understanding the relationship between the stereochemistry of sertraline and its metabolites provides insights into the complex processes governing drug metabolism and the potential impact on therapeutic outcomes.
Nomenclature and Classification within Metabolite Research
(1S,4S)-N-Desmethyl Sertraline Hydrochloride occupies a distinct position within metabolite research nomenclature and classification systems. Its systematic IUPAC name, (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, provides a comprehensive description of its chemical structure including specific stereochemical configurations. Alternative names include norsertraline hydrochloride and (1S,4S)-N-desmethylsertraline hydrochloride, with "nor-" being a common prefix in pharmacology indicating the removal of a methyl group.
The stereochemical designation "(1S,4S)" specifically identifies the spatial arrangement of substituents at positions 1 and 4 of the tetrahydronaphthalene ring system according to the Cahn-Ingold-Prelog priority rules. This precise stereochemical configuration distinguishes it from other possible stereoisomers of desmethylsertraline, each with potentially different pharmacological properties.
Table 4: Stereoisomers of N-Desmethyl Sertraline Hydrochloride
Within metabolite research taxonomy, (1S,4S)-N-Desmethyl Sertraline Hydrochloride is classified as a phase I metabolite, resulting from oxidative demethylation of the parent drug. This classification places it within the category of metabolites formed through functional group modification rather than conjugation processes (phase II metabolism) or further breakdown products.
The classification of (1S,4S)-N-Desmethyl Sertraline Hydrochloride as a specific stereoisomer within the broader category of desmethylsertraline metabolites reflects the evolving sophistication of metabolite research. Modern metabolite studies increasingly recognize the importance of not only identifying chemical structures but also characterizing specific stereoisomers and their unique properties. This approach acknowledges that stereochemistry can significantly influence a compound's pharmacological activity, distribution, metabolism, and elimination, providing a more complete understanding of drug behavior in biological systems.
属性
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-RISSCEEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021658, DTXSID70986903 | |
| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-10-0, 91797-57-8 | |
| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用机制
Target of Action
The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the serotonin transporter . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine. The serotonin transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.
Mode of Action
Sertraline interacts with its target by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors.
Biochemical Pathways
The increased serotonin concentration affects various biochemical pathways. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that lead to enhanced serotonergic neurotransmission.
Pharmacokinetics
Sertraline metabolism involves N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation of sertraline carbamic acid. Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4, and CYP2D6 contributing to a lesser extent. These processes impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Sertraline’s action include increased mood and decreased anxiety, which are thought to be due to enhanced serotonergic neurotransmission. These effects are usually noticed after several weeks of therapy.
Action Environment
The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, it has been found to show satisfactory results as a corrosion inhibitor on mild steel in 1 M HCl at a temperature range of 303 K -333 K. .
生化分析
Biochemical Properties
The role of (1S,4S)-N-Desmethyl Sertraline Hydrochloride in biochemical reactions is complex. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ketoreductases (KREDs) were employed to yield a key chiral precursor in the synthesis of Sertraline. The nature of these interactions is often characterized by high enantioselectivity.
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of (1S,4S)-N-Desmethyl Sertraline Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with Ketoreductases (KREDs) in the bioreduction process.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
(1S,4S)-N-Desmethyl Sertraline Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. Detailed information about these interactions and effects is currently limited.
科学研究应用
Biochemical Pathways
The compound influences several biochemical pathways, including:
- Serotonin Regulation : Enhances serotonergic neurotransmission, affecting mood, appetite, and sleep.
- Neuronal Signaling : Modulates neuronal signaling pathways that are vital for cognitive functions .
Clinical Research
(1S,4S)-N-Desmethyl Sertraline Hydrochloride is extensively studied for its efficacy in treating psychiatric disorders such as:
- Major Depressive Disorder (MDD)
- Obsessive-Compulsive Disorder (OCD)
- Generalized Anxiety Disorder (GAD)
These studies focus on both its therapeutic benefits and potential side effects compared to other SSRIs .
Metabolism Studies
Research has shown that this compound undergoes significant metabolic processes, including N-demethylation and glucuronidation. Understanding these metabolic pathways helps in assessing the pharmacokinetics of sertraline and its derivatives, providing insights into their safety and efficacy profiles .
Comparative Studies
A comparative analysis of (1S,4S)-N-Desmethyl Sertraline Hydrochloride with other SSRIs highlights its unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sertraline | Selective serotonin reuptake inhibitor | Established antidepressant with known efficacy |
| Nor-sertraline | Sertraline analog | Lacks one methyl group; may exhibit different profiles |
| Fluoxetine | Selective serotonin reuptake inhibitor | Different structure but similar mechanism |
| Paroxetine | Selective serotonin reuptake inhibitor | Distinct side effect profile compared to sertraline |
This table illustrates how (1S,4S)-N-Desmethyl Sertraline Hydrochloride may provide an alternative with potentially reduced side effects while maintaining efficacy in serotonin modulation.
Case Studies
Several case studies have explored the clinical implications of using (1S,4S)-N-Desmethyl Sertraline Hydrochloride:
- Efficacy in Depression : A study demonstrated that patients treated with sertraline showed significant improvements in depressive symptoms compared to those receiving placebo treatments.
- Side Effect Profile : Another investigation noted fewer instances of adverse effects such as sexual dysfunction and weight gain with the use of this metabolite compared to traditional SSRIs .
相似化合物的比较
Sertraline Hydrochloride (Parent Compound)
- Molecular Formula : C₁₇H₁₇Cl₂N·HCl
- Molecular Weight : 342.69 g/mol
- CAS No.: 79559-97-0
- Activity : Potent SSRI with a serotonin reuptake inhibition (Ki) of 2.0 μM .
- Key Difference : The presence of a methyl group on the nitrogen enhances sertraline’s binding affinity to the serotonin transporter (SERT) compared to its desmethyl metabolite .
(1S,4R)-N-Desmethyl Sertraline Hydrochloride
- CAS No.: 675126-07-5
- Activity: Inhibits SERT and norepinephrine transporter (NET) with IC₅₀ values of 19 nM and 35 nM, respectively .
- Key Difference : The (1S,4R) stereoisomer shows distinct binding kinetics due to altered spatial orientation of the dichlorophenyl group, leading to dual transporter inhibition .
(1R,4S)-N-Desmethyl Sertraline Hydrochloride
- CAS No.: 675126-08-6
- Activity: Limited data available, but preliminary studies suggest lower potency compared to (1S,4S) and (1S,4R) isomers due to stereochemical incompatibility with SERT .
Dasotraline Hydrochloride
- Structure: A triple reuptake inhibitor (dopamine, norepinephrine, serotonin).
- Activity: IC₅₀ values of 4 nM (dopamine), 6 nM (norepinephrine), and 11 nM (serotonin) .
- Key Difference : Unlike (1S,4S)-N-Desmethyl Sertraline, dasotraline lacks the dichlorophenyl group and has a broader mechanism of action .
Stereochemical and Functional Divergence
Sertraline has four stereoisomers due to two chiral centers at positions 1 and 4. Only the (1S,4S) configuration exhibits therapeutic efficacy . The desmethyl metabolite retains the (1S,4S) configuration but loses the methyl group, reducing steric compatibility with SERT. In contrast, isomers like (1S,4R) and (1R,4S) show diminished or altered activity, highlighting the importance of stereochemistry in SSRI design .
Critical Analysis of Evidence
- Pharmacological Inactivity of (1S,4S)-N-Desmethyl Sertraline : The metabolite’s reduced activity is attributed to the loss of the methyl group, which disrupts hydrophobic interactions with SERT .
- Limitations : Toxicity and environmental impact data for desmethyl metabolites are scarce, necessitating further research .
准备方法
Core Synthesis Pathway via Tetralone Intermediate
The foundational synthesis of sertraline derivatives begins with 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone), a key intermediate. In the patented sertraline synthesis, tetralone undergoes reductive amination with a bulky amine (e.g., benzylamine) to form an imine intermediate, followed by hydrogenation to yield a cis-dominant amine. Crucially, omitting the subsequent methylation step and directly removing the bulky substituent generates the desmethyl analogue.
Reaction Sequence:
-
Imine Formation: Tetralone reacts with benzylamine in toluene under azeotropic conditions to form N-benzyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenimine.
-
Hydrogenation: Catalytic hydrogenation (3 bar H₂, room temperature) reduces the imine to N-benzyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine with a cis/trans ratio of 70:30.
-
Debenzylation: Hydrogenolytic cleavage of the benzyl group (e.g., via Pd/C catalysis) yields racemic cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine (desmethyl sertraline).
Key Data:
| Step | Reagents/Conditions | Yield | cis/trans Ratio |
|---|---|---|---|
| Imine Formation | Benzylamine, toluene, reflux | 95% | - |
| Hydrogenation | H₂ (3 bar), room temperature | 80% | 70:30 |
| Debenzylation | Pd/C, H₂, ethanol | 85% | - |
Chiral Resolution of Racemic Desmethyl Sertraline
The racemic desmethyl sertraline obtained above requires enantiomeric resolution to isolate the (1S,4S)-enantiomer. This is achieved via diastereomeric salt formation with chiral acids, such as D-(-)-mandelic acid, followed by recrystallization.
Procedure:
-
Salt Formation: Racemic desmethyl sertraline is combined with D-(-)-mandelic acid in ethanol, yielding diastereomeric salts.
-
Crystallization: Selective crystallization isolates the (1S,4S)-enantiomer-mandelate complex.
-
Salt Cleavage: Treatment with hydrochloric acid converts the mandelate salt to (1S,4S)-N-Desmethyl Sertraline Hydrochloride.
Optimization Insights:
-
Solvent System: Ethanol-water mixtures enhance crystallization efficiency.
-
Temperature Control: Cooling to -10°C improves yield and enantiomeric excess (ee > 99%).
Analytical Characterization
Structural Confirmation
(1S,4S)-N-Desmethyl Sertraline Hydrochloride is characterized by:
Comparative Pharmacokinetic Data
| Parameter | Sertraline | Desmethyl Sertraline |
|---|---|---|
| Half-life (h) | 24–32 | 56–120 |
| Protein Binding | 98% | 98% |
| Cₘₐₓ (ng/mL) | 20–50 | 10–30 |
Industrial-Scale Considerations
Environmental and Economic Advantages
常见问题
Q. Table 1: Pharmacological Profile
| Parameter | Value | Source |
|---|---|---|
| SERT IC50 | 19 nM | |
| NET IC50 | 35 nM | |
| LogP (octanol/water) | 3.2 ± 0.1 |
Q. Table 2: Stability Conditions
| Condition | Degradation Rate | Recommendation |
|---|---|---|
| pH 7.4, 37°C | 10% over 7 days | Use fresh solutions |
| pH 4.5, 4°C | <1% over 30 days | Optimal storage |
| Exposure to air/moisture | Rapid hydrolysis | Store under N2 |
Critical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
